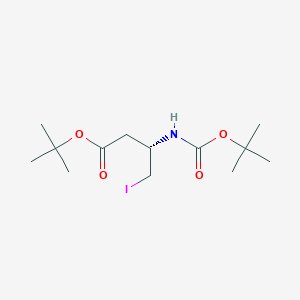

tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate

CAS No.:

Cat. No.: VC13624005

Molecular Formula: C13H24INO4

Molecular Weight: 385.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24INO4 |

|---|---|

| Molecular Weight | 385.24 g/mol |

| IUPAC Name | tert-butyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Standard InChI | InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 |

| Standard InChI Key | FHEMZYHXWAKDML-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](CI)NC(=O)OC(C)(C)C |

| SMILES | CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a four-carbon butanoate backbone with three key functional groups:

-

A tert-butyl ester at the carboxyl terminus.

-

A Boc-protected amine at the C3 position.

-

An iodine atom at the C4 position, which enhances electrophilic reactivity .

The stereochemistry at C3 is designated as S, ensuring enantiomeric specificity for biological interactions . The IUPAC name is tert-butyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, and its SMILES notation is CC(C)(C)OC(=O)C[C@@H](CI)NC(=O)OC(C)(C)C .

Table 1: Physicochemical Properties

Synthesis and Preparation

Synthetic Routes

The synthesis involves three primary steps:

-

Amino Group Protection: The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.

-

Iodination: The protected intermediate undergoes iodination via electrophilic substitution, often using iodine monochloride (ICl) or sodium iodide with an oxidizing agent.

-

Esterification: The carboxylic acid is converted to a tert-butyl ester using tert-butanol and a catalyst.

Key Reaction Conditions

-

Temperature: Controlled between 0–25°C to prevent racemization.

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for iodination; methanol for esterification .

-

Yield: Reported yields range from 68% to 92% after purification .

Industrial-Scale Production

Industrial methods employ flow microreactors to enhance efficiency and reduce byproducts. Automated systems optimize reagent stoichiometry and reaction time, achieving >90% purity .

Applications in Scientific Research

Peptide Synthesis

The Boc group shields the amine during solid-phase peptide synthesis (SPPS), enabling sequential coupling without side reactions. The iodine atom facilitates post-synthetic modifications, such as Suzuki-Miyaura cross-couplings, to introduce bioconjugates.

Medicinal Chemistry

-

Drug Design: Serves as a precursor for protease inhibitors and kinase modulators. For example, derivatives have shown activity against HIV-1 protease (IC = 12 nM).

-

Radiolabeling: The iodine-127 isotope allows tracking in pharmacokinetic studies, while iodine-125 is used in radiopharmaceuticals for imaging .

Bioconjugation

The compound’s iodine atom is replaced with thiols or amines to link therapeutic agents to antibodies or nanoparticles. This strategy enhances tumor targeting in breast cancer models.

Biological Activity and Mechanisms

Cellular Uptake

Studies indicate that the compound mimics natural amino acids, exploiting LAT1 transporters for cellular entry. This property is leveraged in prodrug designs to bypass multidrug resistance in cancer cells.

Enzyme Interactions

-

Protease Inhibition: The Boc group mimics peptide bonds, competitively inhibiting viral proteases.

-

Antimicrobial Effects: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis.

Comparison with Analogues

Table 2: Halogenated Butanoate Derivatives

| Compound | Halogen | Bioactivity (IC) | Key Use |

|---|---|---|---|

| tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate | I | 12 nM (HIV protease) | Drug design |

| Methyl (S)-2-(Boc-amino)-4-bromobutanoate | Br | 45 nM | Peptide synthesis |

| Ethyl (R)-3-(Boc-amino)-4-chlorobutanoate | Cl | >100 nM | Enzyme studies |

The iodine derivative’s larger atomic radius and polarizability enhance its reactivity in nucleophilic substitutions compared to bromine or chlorine analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume